tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate

Description

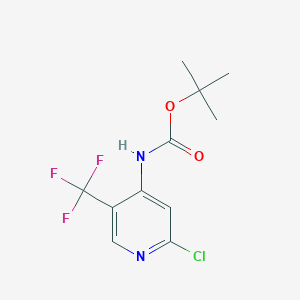

tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyl carbamate group at the 4-position, a chlorine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structural features—including the electron-withdrawing trifluoromethyl and chloro substituents—enhance metabolic stability and influence reactivity in cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJQOLWGMPXHIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives followed by trifluoromethylation. The tert-butyl carbamate group is then introduced through a carbamoylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production, focusing on cost-effectiveness and yield efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of different substituted pyridines or other heterocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of interactions with biological macromolecules.

Medicine: In medicinal chemistry, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes. It can be employed in the creation of novel polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Pyridine-Based Carbamates

tert-Butyl 4-methylpyridin-2-ylcarbamate ():

- Structure : Pyridine ring with a methyl group at position 4 and a tert-butyl carbamate at position 2.

- Application : Intermediate in p38 MAP kinase inhibitors.

- Key Difference : Lacks halogen and trifluoromethyl groups, reducing electrophilicity and metabolic stability compared to the target compound .

- tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate (): Structure: Carbamate group at position 3 instead of 3.

Pyrimidine-Based Carbamates

- tert-Butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate (): Structure: Pyrimidine core with chloro and trifluoromethyl groups; carbamate attached via a phenyl linker. Application: Used in kinase inhibitor synthesis. Key Difference: Pyrimidine vs. pyridine ring alters electronic properties and binding affinity to enzymatic targets .

Physicochemical Properties

| Property | Target Compound | tert-Butyl 4-methylpyridin-2-ylcarbamate | tert-Butyl (pyrimidin-4-yl)carbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~283.67 (C₁₁H₁₁ClF₃N₂O₂) | ~222.29 (C₁₁H₁₆N₂O₂) | ~388.78 (C₁₆H₁₆ClF₃N₄O₂) |

| Halogen Substituents | Cl, CF₃ | None | Cl, CF₃ |

| Solubility | Low (hydrophobic CF₃) | Moderate (non-halogenated) | Very low (bulky phenyl group) |

| Stability | High (electron-withdrawing groups inhibit hydrolysis) | Moderate (prone to oxidation) | Variable (depends on linker) |

Data derived from molecular formulas in , and 13.

Q & A

Q. What are the established synthetic routes for tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of halogenated pyridine intermediates with tert-butyl carbamate groups. Critical parameters include:

- Reagent stoichiometry : Excess tert-butyl carbamate derivatives improve coupling efficiency.

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used for cross-coupling reactions .

- Purification : Column chromatography or recrystallization removes unreacted starting materials. HPLC with recycling systems may resolve isomeric byproducts .

Example protocol:

Step 1: Coupling of 2-chloro-5-(trifluoromethyl)pyridin-4-amine with tert-butyl chloroformate.

Step 2: Purification via silica gel chromatography (ethyl acetate/hexane).

Step 3: Final characterization by NMR and mass spectrometry.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Look for characteristic peaks:

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Pyridine C-H (aromatic) | 8.2–8.5 (s, 1H) | |

| tert-Butyl group (C(CH₃)₃) | 1.3–1.5 (s, 9H) | |

| Trifluoromethyl (CF₃) | Not observed in ¹H NMR | Implied by MS/¹³C NMR |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for analogous compounds:

| Hazard | Precautionary Measures | Reference |

|---|---|---|

| Acute toxicity (H302) | Use fume hoods; avoid ingestion. | |

| Skin irritation (H315) | Wear nitrile gloves and lab coats. | |

| Respiratory irritation (H335) | Use NIOSH-approved respirators if ventilation is insufficient. | |

| Store at 2–8°C in airtight containers, away from strong oxidizers . |

Q. What are the common impurities encountered during synthesis, and how can they be identified and quantified?

- Methodological Answer : Common impurities include:

- Unreacted starting materials : Detected via TLC (Rf comparison) or HPLC retention time shifts.

- Isomeric byproducts : Resolved using reverse-phase HPLC with acetonitrile/water gradients (e.g., 70:30 to 90:10 over 20 min) .

Quantification: Integrate HPLC peaks at 254 nm UV detection; purity >95% is typical for research-grade material .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent optimization : Use anhydrous DMF or THF to minimize hydrolysis of intermediates.

- Temperature control : Maintain 0–5°C during coupling to suppress side reactions .

- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ balances cost and efficiency.

- Workup : Quench reactions with ice-cold water to precipitate crude product for easier isolation .

Q. How does this compound serve as an intermediate in the development of targeted therapies, such as EGFR inhibitors or PROTACs?

- Methodological Answer : The pyridine-carbamate scaffold is a key building block for:

- EGFR inhibitors : Incorporated into analogs like Rociletinib (CO-1686) to target T790M/L858R mutations .

- PROTACs : Functionalized with E3 ligase-binding moieties (e.g., VHL ligands) to degrade oncoproteins .

Example application:

Step 1: Couple the carbamate with acrylamide derivatives.

Step 2: Conjugate with PROTAC linkers (e.g., PEG chains).

Step 3: Validate target degradation via Western blot.

Q. What advanced chromatographic techniques are employed to resolve isomeric byproducts during the synthesis of this compound?

- Methodological Answer :

- Recycling HPLC : Uses multiple passes through the column to enhance resolution of isomers with ∆t < 0.5 min .

- Chiral columns : Effective for enantiomeric separation (e.g., Chiralpak IA/IB with hexane/isopropanol) .

- LC-MS coupling : Confirms isomer identity via exact mass and fragmentation patterns.

Q. How can researchers analyze conflicting spectral data (e.g., NMR shifts vs. computational predictions) for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental NMR with density functional theory (DFT)-calculated shifts (e.g., using Gaussian 16).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm proton-carbon correlations .

- X-ray crystallography : Resolve ambiguities by solving the crystal structure (SHELXL refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.